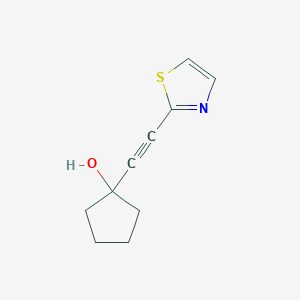
Cyclopentanol, 1-(2-thiazolylethynyl)-
概要
説明
Cyclopentanol, 1-(2-thiazolylethynyl)- is a compound that features a cyclopentanol moiety attached to a thiazole ring via an ethynyl linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentanol, 1-(2-thiazolylethynyl)- typically involves the reaction of cyclopentanol with a thiazole derivative. One common method involves the use of a palladium-catalyzed coupling reaction between a thiazole-2-yl acetylene and cyclopentanol. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions: Cyclopentanol, 1-(2-thiazolylethynyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in cyclopentanol can be oxidized to form a ketone.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Cyclopentanone derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted ethynyl derivatives.
科学的研究の応用
Cyclopentanol, 1-(2-thiazolylethynyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of Cyclopentanol, 1-(2-thiazolylethynyl)- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The ethynyl group can facilitate the compound’s binding to active sites, enhancing its biological effects. Pathways involved may include inhibition of microbial growth or modulation of inflammatory responses .
類似化合物との比較
1-(1,3-Thiazol-2-yl)ethanol: Similar structure but lacks the ethynyl linkage.
1-(1,3-Thiazol-2-yl)cyclopentanone: Similar structure but with a ketone group instead of a hydroxyl group.
1-(1,3-Thiazol-2-ylethynyl)benzene: Similar structure but with a benzene ring instead of a cyclopentanol moiety.
Uniqueness: Cyclopentanol, 1-(2-thiazolylethynyl)- is unique due to its combination of a cyclopentanol moiety, a thiazole ring, and an ethynyl linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C10H11NOS |
|---|---|
分子量 |
193.27 g/mol |
IUPAC名 |
1-[2-(1,3-thiazol-2-yl)ethynyl]cyclopentan-1-ol |
InChI |
InChI=1S/C10H11NOS/c12-10(4-1-2-5-10)6-3-9-11-7-8-13-9/h7-8,12H,1-2,4-5H2 |
InChIキー |
DQQAAZZTJYMHOM-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(C#CC2=NC=CS2)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
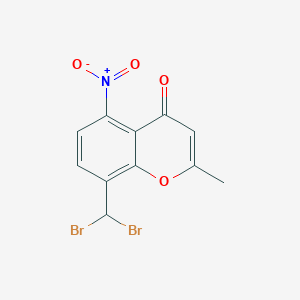
![7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde](/img/structure/B8656607.png)
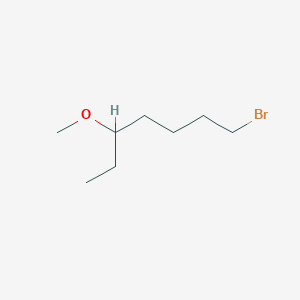

![(6R,7R)-7-amino-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B8656626.png)
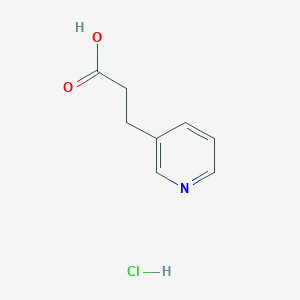

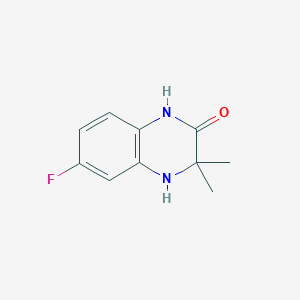

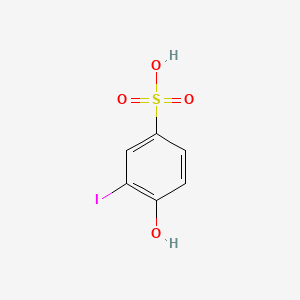

![4-[(2-methyl-4-pyridinyl)oxy]aniline](/img/structure/B8656678.png)

![Tert-butyl(4-chloro-2-{[2-methyl-5-(methylsulfonyl)phenyl]ethynyl}phenoxy)acetate](/img/structure/B8656691.png)
